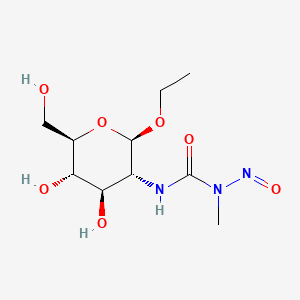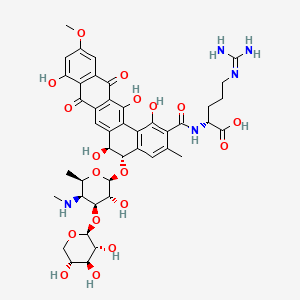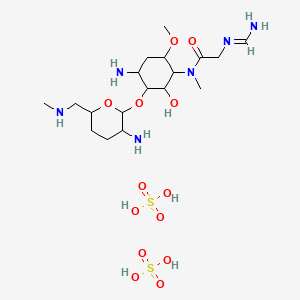
2-((4,6,6-Trimethyl-1,6-dihydropyrimidin-2-yl)thio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4,6,6-Trimethyl-1,6-dihydropyrimidin-2-yl)thio)acetic acid is a chemical compound with the molecular formula C9H15N2O2S It is known for its unique structure, which includes a pyrimidine ring substituted with methyl groups and a thioacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6,6-Trimethyl-1,6-dihydropyrimidin-2-yl)thio)acetic acid typically involves the reaction of 4,6,6-trimethyl-1,6-dihydropyrimidine-2-thiol with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group attacks the carbon atom of the chloroacetic acid, resulting in the formation of the thioacetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4,6,6-Trimethyl-1,6-dihydropyrimidin-2-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or other reduced derivatives.
Substitution: The thioacetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((4,6,6-Trimethyl-1,6-dihydropyrimidin-2-yl)thio)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-((4,6,6-Trimethyl-1,6-dihydropyrimidin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The thioacetic acid moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-2-(4,4,6-trimethyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)benzenesulfonic acid
- 2-((4,6,6-Trimethyl-1,6-dihydropyrimidin-2-yl)thio)acetic acid hydrochloride
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the thioacetic acid moiety allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
86869-43-4 |
|---|---|
Formule moléculaire |
C9H14N2O2S |
Poids moléculaire |
214.29 g/mol |
Nom IUPAC |
2-[(4,4,6-trimethyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H14N2O2S/c1-6-4-9(2,3)11-8(10-6)14-5-7(12)13/h4H,5H2,1-3H3,(H,10,11)(H,12,13) |
Clé InChI |
RUELTBJTECAOBD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(N=C(N1)SCC(=O)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-[5-(1-carboxy-3-methylbutyl)-4,6,11,13-tetraoxo-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-12-yl]-4-methylpentanoic acid](/img/structure/B12772086.png)
